Cas no 802919-05-7 (4,5-Bis(4-methoxyphenyl)-1H-pyrazol-3-amine)

4,5-Bis(4-methoxyphenyl)-1H-pyrazol-3-amine structure
802919-05-7 structure
Product Name:4,5-Bis(4-methoxyphenyl)-1H-pyrazol-3-amine
CAS No:802919-05-7
MF:C17H17N3O2
MW:295.335783720016
CID:68862
Update Time:2024-01-24

4,5-Bis(4-methoxyphenyl)-1H-pyrazol-3-amine Chemical and Physical Properties

Names and Identifiers

    • 4,5-Bis(4-methoxyphenyl)-1H-pyrazol-3-amine
    • 3-amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
    • 3-amino-4,5,7,8-tetrahydropyrazolo[1,5-a]pyrimidine
    • 3-amino-4,5-bis(4-methoxyphenyl)pyrazole
    • 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine
    • 4,5-bis(4-methoxyphenyl)-3-pyrazolidinamine
    • 1H-Pyrazol-3-amine, 4,5-bis(4-methoxyphenyl)-
    • Inchi: 1S/C17H17N3O2/c1-21-13-7-3-11(4-8-13)15-16(19-20-17(15)18)12-5-9-14(22-2)10-6-12/h3-10H,1-2H3,(H3,18,19,20)
    • InChI Key: WSZUHKNALYOOHS-UHFFFAOYSA-N
    • SMILES: N1C(C2=CC=C(OC)C=C2)=C(C2=CC=C(OC)C=C2)C(N)=N1

Computed Properties

  • Exact Mass: 295.13200
  • Monoisotopic Mass: 295.132
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 4
  • Complexity: 339
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 1.8
  • Topological Polar Surface Area: 73.2A^2

Experimental Properties

  • Density: 1.221
  • Boiling Point: 504.4°C at 760 mmHg
  • Flash Point: 258.8°C
  • Refractive Index: 1.625
  • PSA: 73.16000
  • LogP: 3.92430
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